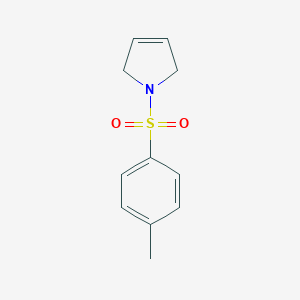

N-(p-Toluenesulfonyl)-3-pyrroline

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(4-methylphenyl)sulfonyl-2,5-dihydropyrrole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO2S/c1-10-4-6-11(7-5-10)15(13,14)12-8-2-3-9-12/h2-7H,8-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNYMIBRUQCUASP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2CC=CC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00456644 | |

| Record name | N-(p-Toluenesulfonyl)-3-pyrroline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00456644 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16851-72-2 | |

| Record name | N-Tosyl-2,5-dihydropyrrole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16851-72-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(p-Toluenesulfonyl)-3-pyrroline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00456644 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H-Pyrrole, 2,5-dihydro-1-[(4-methylphenyl)sulfonyl] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-(p-Toluenesulfonyl)-3-pyrroline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to N-(p-Toluenesulfonyl)-3-pyrroline: Synthesis, Properties, and Applications in Drug Discovery

For Immediate Release

SHANGHAI, CN – January 4, 2026 – N-(p-Toluenesulfonyl)-3-pyrroline, a versatile heterocyclic building block, is a compound of significant interest to researchers and scientists in the fields of organic synthesis and drug development. This technical guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, and its applications as a key intermediate in the creation of complex bioactive molecules.

Core Compound Identification

This compound , also known by its synonym N-Tosyl-3-pyrroline, is a stable crystalline solid at room temperature.[1][2] Its fundamental physicochemical properties are summarized below.

| Property | Value | Source |

| CAS Number | 16851-72-2 | [1][3] |

| Molecular Formula | C₁₁H₁₃NO₂S | [1][4][5] |

| Molecular Weight | 223.29 g/mol | [4][5] |

| Appearance | White to almost white crystalline powder | [1][2] |

| Melting Point | 125 - 128 °C | [2] |

| IUPAC Name | 1-(4-methylphenyl)sulfonyl-2,5-dihydropyrrole | [4][5] |

The Synthetic Pathway: A Self-Validating Protocol

The synthesis of this compound can be efficiently achieved in a two-stage process from commercially available starting materials. The causality behind this experimental design lies in the reliable formation of the unstable 3-pyrroline intermediate followed by its immediate protection with a tosyl group, which enhances stability and provides a reactive handle for further transformations.

Stage 1: Synthesis of 3-Pyrroline

The foundational step involves the synthesis of 3-pyrroline from (Z)-1,4-dichloro-2-butene. This procedure, adapted from Organic Syntheses, is a well-established and robust method.[6] The initial reaction involves a Délépine reaction to form a quaternary ammonium salt, followed by subsequent steps to yield the volatile 3-pyrroline.[3][6]

Stage 2: Tosylation of 3-Pyrroline

The crude 3-pyrroline is immediately protected with a p-toluenesulfonyl group. The tosyl group is an excellent choice due to its ability to act as a robust protecting group for the nitrogen atom and as an electron-withdrawing group, which can influence the reactivity of the pyrroline ring in subsequent reactions.[5]

Experimental Protocol

Materials and Equipment:

-

(Z)-1,4-dichloro-2-butene

-

Hexamethylenetetramine

-

Ammonia (aqueous solution)

-

p-Toluenesulfonyl chloride

-

Triethylamine or Pyridine

-

Dichloromethane (DCM)

-

Ethanol (95%)

-

Sodium sulfate (anhydrous)

-

Round-bottom flasks, reflux condenser, dropping funnel, magnetic stirrer, ice bath, rotary evaporator

-

Standard glassware for extraction and filtration

Step-by-Step Methodology:

Part A: Synthesis of 3-Pyrroline (Caution: 3-pyrroline is volatile and should be handled in a well-ventilated fume hood)

-

Formation of the Quaternary Ammonium Salt: In a round-bottom flask, dissolve hexamethylenetetramine in chloroform. To this solution, add (Z)-1,4-dichloro-2-butene dropwise while stirring. An exothermic reaction will occur, leading to the precipitation of the bis-quaternary ammonium salt. Allow the reaction to proceed for several hours to ensure complete formation of the salt.

-

Hydrolysis and Cyclization: Collect the precipitated salt by filtration. The salt is then treated with aqueous ammonia and heated to induce hydrolysis and subsequent ring-closure to form 3-pyrroline.

-

Isolation of 3-Pyrroline: The volatile 3-pyrroline is isolated by distillation from the reaction mixture. Due to its instability, the crude 3-pyrroline should be used immediately in the next step.

Part B: Synthesis of this compound

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve the freshly prepared crude 3-pyrroline in dichloromethane (DCM) and cool the mixture in an ice bath to 0 °C.

-

Addition of Reagents: To the cooled solution, add triethylamine or pyridine (1.5 equivalents). Slowly add a solution of p-toluenesulfonyl chloride (1.2 equivalents) in DCM from the dropping funnel, ensuring the temperature remains at 0 °C.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to stir at 0 °C for 4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC). If the reaction is sluggish, the mixture can be allowed to warm to room temperature and stirred for an additional 2 hours.

-

Work-up: Upon completion, quench the reaction by adding water. Separate the organic layer. Extract the aqueous layer with DCM. Combine the organic layers and wash successively with water and brine solution.

-

Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator. The resulting crude product can be purified by recrystallization from a suitable solvent system, such as ethanol, to yield this compound as a white crystalline solid.

References

- 1. rsc.org [rsc.org]

- 2. chembk.com [chembk.com]

- 3. 3-Pyrroline synthesis [organic-chemistry.org]

- 4. This compound | C11H13NO2S | CID 11138747 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. N-(p-Toluenesulfonyl)-2-pyrroline - Natural Micron Pharm Tech [nmpharmtech.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

A Comprehensive Technical Guide to 1-[(4-methylphenyl)sulfonyl]-2,5-dihydro-1H-pyrrole (N-Tosyl-3-pyrroline)

Abstract: This technical guide provides an in-depth exploration of 1-[(4-methylphenyl)sulfonyl]-2,5-dihydro-1H-pyrrole, a pivotal heterocyclic building block in modern organic synthesis and medicinal chemistry. Commonly known as N-Tosyl-3-pyrroline, this compound merges the structural features of a cyclic amine with a robust protecting group, rendering it an exceptionally stable and versatile intermediate. This document details its formal nomenclature, physicochemical properties, reliable synthetic protocols, and comprehensive spectroscopic characterization. Furthermore, it examines the compound's reactivity, focusing on the strategic transformations of its alkene moiety, and discusses its significant applications as a precursor to complex, biologically active molecules for drug discovery professionals.

Part 1: Nomenclature, Structure, and Physicochemical Properties

IUPAC Nomenclature and Common Synonyms

The systematic IUPAC name for the title compound is 1-[(4-methylphenyl)sulfonyl]-2,5-dihydro-1H-pyrrole .[1][2] The structure is derived from 2,5-dihydro-1H-pyrrole, also known as 3-pyrroline, where the double bond is located between carbons 3 and 4.[3][4] The nitrogen atom at position 1 is substituted with a p-toluenesulfonyl group, commonly abbreviated as "tosyl" or "Ts".[5][6]

Due to its prevalence in literature and chemical catalogs, it is essential for researchers to recognize its common synonyms:

-

1-Tosyl-3-pyrroline[1]

-

N-(p-Toluenesulfonyl)-3-pyrroline[2]

-

1-(p-Toluenesulfonyl)-2,5-dihydropyrrole[1]

Core Structural Features

N-Tosyl-3-pyrroline's utility is rooted in two key structural components:

-

The 3-Pyrroline Ring: This five-membered unsaturated nitrogen heterocycle is a "privileged scaffold" in medicinal chemistry.[8] Its non-planar, sp³-rich framework allows for the creation of three-dimensional molecules that can effectively explore pharmacological space, a desirable trait in modern drug design.[9] The embedded alkene functionality serves as a versatile handle for a wide array of chemical transformations.

-

The N-Tosyl Group: The p-toluenesulfonyl group serves multiple critical functions. Primarily, it acts as a robust protecting group for the nitrogen atom, forming a stable sulfonamide that is resistant to many reaction conditions.[5][10] The electron-withdrawing nature of the sulfonyl moiety deactivates the nitrogen lone pair, preventing its participation in undesired side reactions. This stability, however, necessitates specific, often harsh, conditions for its eventual removal.

Physicochemical Data

The fundamental properties of N-Tosyl-3-pyrroline are summarized for quick reference.

| Property | Value | Reference(s) |

| CAS Number | 16851-72-2 | [1][2] |

| Molecular Formula | C₁₁H₁₃NO₂S | [1][2] |

| Molecular Weight | 223.29 g/mol | [1][2] |

| Appearance | White to off-white solid | |

| Melting Point | 129.5-130.5 °C | [1] |

| Topological Polar Surface Area | 45.8 Ų | [2] |

| XLogP3 | 1.7 | [2] |

Part 2: Synthesis and Spectroscopic Characterization

Synthetic Strategy: Cyclization via Nucleophilic Substitution

A reliable and scalable synthesis of N-Tosyl-3-pyrroline involves the double nucleophilic substitution of a dihalide precursor with p-toluenesulfonamide. The most common and effective starting material is (Z)-1,4-dichloro-2-butene, which provides the necessary carbon framework and stereochemistry for efficient ring closure.[11]

The causality behind this choice is twofold:

-

Reactivity: The allylic chloride positions are highly activated towards Sₙ2 displacement.

-

Stereochemistry: The cis configuration of the starting material pre-organizes the molecule for the 5-membered ring formation, minimizing the entropic penalty of cyclization.

The workflow for this synthesis is depicted below.

Caption: Synthetic workflow for N-Tosyl-3-pyrroline.

Detailed Experimental Protocol

This protocol is a representative procedure adapted from established methodologies.[11][12]

Materials:

-

p-Toluenesulfonamide (1.0 eq)

-

(Z)-1,4-Dichloro-2-butene (1.05 eq)

-

Potassium Carbonate (K₂CO₃), anhydrous powder (2.5 eq)

-

N,N-Dimethylformamide (DMF), anhydrous

Procedure:

-

To a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add p-toluenesulfonamide and anhydrous potassium carbonate.

-

Add anhydrous DMF via syringe to create a stirrable slurry (approx. 0.5 M concentration relative to the sulfonamide).

-

Heat the mixture to 80 °C with vigorous stirring. The use of a solid base like K₂CO₃ in a polar aprotic solvent like DMF facilitates the deprotonation of the sulfonamide (pKa ≈ 10) to form the nucleophilic tosylamide anion.

-

Add (Z)-1,4-dichloro-2-butene dropwise to the heated mixture over 15 minutes. An initial exothermic reaction may be observed.

-

Maintain the reaction at 80-90 °C for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.

-

After completion, cool the reaction mixture to room temperature and pour it into an equal volume of cold water.

-

A precipitate of crude N-Tosyl-3-pyrroline will form. Collect the solid by vacuum filtration and wash thoroughly with water to remove DMF and inorganic salts.

-

The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or isopropanol) to yield a white crystalline solid.

Trustworthiness Note: The success of this reaction is validated by the formation of a solid product and subsequent spectroscopic analysis confirming its identity and purity. Typical yields for this procedure are in the range of 70-85%.

Spectroscopic Characterization

Full characterization is crucial to confirm the structure and purity of the synthesized product.

| ¹H NMR (400 MHz, CDCl₃) | |

| Chemical Shift (δ) | Description |

| 7.75 (d, J = 8.2 Hz, 2H) | Aromatic protons (ortho to SO₂) |

| 7.34 (d, J = 8.0 Hz, 2H) | Aromatic protons (meta to SO₂) |

| 5.70 (s, 2H) | Vinylic protons (H-3, H-4) |

| 4.10 (s, 4H) | Methylene protons (H-2, H-5) |

| 2.44 (s, 3H) | Methyl protons (-CH₃) |

| ¹³C NMR (100 MHz, CDCl₃) | |

| Chemical Shift (δ) | Description |

| 143.8 | Aromatic C (quaternary, C-SO₂) |

| 134.1 | Aromatic C (quaternary, C-CH₃) |

| 129.8 | Aromatic CH (meta) |

| 127.5 | Aromatic CH (ortho) |

| 125.5 | Vinylic CH (C-3, C-4) |

| 53.0 | Methylene CH₂ (C-2, C-5) |

| 21.6 | Methyl CH₃ |

-

FT-IR (ATR, cm⁻¹): Key peaks include strong absorptions at ~1340 and ~1160 (asymmetric and symmetric SO₂ stretch), ~1598 (aromatic C=C stretch), and ~3030 (vinylic C-H stretch).

-

Mass Spectrometry (EI): Molecular ion (M⁺) peak at m/z = 223, with a characteristic fragmentation pattern showing loss of the tolyl group (m/z = 91) and the SO₂ group.

Part 3: Chemical Reactivity and Synthetic Utility

N-Tosyl-3-pyrroline is primarily used as a scaffold, with its reactivity centered on the C3-C4 double bond. The tosyl group is generally spectator to these reactions but profoundly influences the overall stability and handling of the molecule.

Caption: Key reactions involving the alkene of N-Tosyl-3-pyrroline.

Reactions of the Alkene Moiety

-

Hydrogenation: Catalytic hydrogenation (e.g., using H₂ gas with a palladium on carbon catalyst) readily reduces the double bond to afford N-tosylpyrrolidine.[13] This provides clean access to the fully saturated and highly valuable pyrrolidine core.

-

Epoxidation: Reaction with peroxy acids, such as m-chloroperoxybenzoic acid (m-CPBA), yields the corresponding epoxide, N-tosyl-3,4-epoxypyrrolidine. This epoxide is a powerful intermediate, susceptible to ring-opening by various nucleophiles to install functionality at the C3 and C4 positions with defined stereochemistry.

-

Dihydroxylation: Treatment with osmium tetroxide (OsO₄, often used catalytically with a co-oxidant like N-methylmorpholine N-oxide, NMO) results in the syn-dihydroxylation of the double bond, producing a cis-diol. This is a foundational reaction for introducing stereocontrolled oxygenation.

-

Cycloaddition: The electron-rich double bond can participate in cycloaddition reactions, such as [2+2] or [4+2] cycloadditions, to construct more complex polycyclic systems, although this is less common than functional group transformations.

Deprotection of the Tosyl Group

Removal of the N-tosyl group is challenging due to the stability of the sulfonamide bond. It typically requires harsh reducing conditions.

-

Dissolving Metal Reduction: Conditions like sodium metal in liquid ammonia (Birch reduction) or sodium naphthalenide are effective but have limited functional group tolerance.

-

Reductive Cleavage: Samarium(II) iodide (SmI₂) is a milder alternative for reductive cleavage.

-

Acid Hydrolysis: Strong acids (e.g., HBr in acetic acid) at high temperatures can cleave the bond, but these conditions are often destructive to other parts of the molecule.

The choice of deprotection strategy is a critical consideration in any synthetic plan utilizing this building block.

Part 4: Applications in Drug Discovery and Development

The pyrrolidine ring is a cornerstone of medicinal chemistry, appearing in numerous FDA-approved drugs such as Procyclidine and Aniracetam.[13][14] N-Tosyl-3-pyrroline serves as a stable, easily handled precursor to these valuable scaffolds.

Role as a Versatile Building Block

Drug development professionals utilize N-Tosyl-3-pyrroline to rapidly build molecular complexity and generate libraries of compounds for biological screening. Its true value lies in its role as a functionalizable template.

The following workflow illustrates how N-Tosyl-3-pyrroline can be converted into a stereochemically rich, drug-like scaffold.

Caption: Synthetic pathway from N-Tosyl-3-pyrroline to a functionalized drug scaffold.

This pathway highlights a key strategic advantage: a simple, symmetrical starting material is transformed into a complex product with two new stereocenters and appended functional groups ready for further diversification. This efficiency is highly prized in the resource-intensive process of drug discovery.[9]

Conclusion

1-[(4-methylphenyl)sulfonyl]-2,5-dihydro-1H-pyrrole is more than a simple chemical; it is a robust and versatile platform for chemical innovation. Its predictable synthesis, well-defined reactivity, and structural stability make it an indispensable tool for researchers in both academic and industrial settings. For scientists and professionals in drug development, N-Tosyl-3-pyrroline provides a reliable and efficient entry point to the synthesis of novel, three-dimensional pyrrolidine-based structures, accelerating the discovery of next-generation therapeutics.

References

- 1. echemi.com [echemi.com]

- 2. This compound | C11H13NO2S | CID 11138747 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1H-Pyrrole, 2,5-dihydro- [webbook.nist.gov]

- 4. 3-Pyrroline | C4H7N | CID 66059 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Tosyl group - Wikipedia [en.wikipedia.org]

- 6. grokipedia.com [grokipedia.com]

- 7. Pyrrolines | Fisher Scientific [fishersci.com]

- 8. researchgate.net [researchgate.net]

- 9. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 10. graphsearch.epfl.ch [graphsearch.epfl.ch]

- 11. 3-Pyrroline synthesis [organic-chemistry.org]

- 12. Organic Syntheses Procedure [orgsyn.org]

- 13. Pyrrolidine - Wikipedia [en.wikipedia.org]

- 14. enamine.net [enamine.net]

An In-depth Technical Guide to the Spectral Interpretation of N-(p-Toluenesulfonyl)-3-pyrroline

Abstract

This technical guide provides a detailed analysis and interpretation of the key spectral data for N-(p-Toluenesulfonyl)-3-pyrroline (CAS 16851-72-2), a vital heterocyclic intermediate in pharmaceutical and fine chemical synthesis. As direct, fully assigned experimental spectra for this specific compound are not consolidated in public databases, this guide adopts a first-principles approach. By leveraging foundational spectroscopic theory and comparative data from analogous structures, we will construct and interpret the representative ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry data. This document is intended for researchers, scientists, and drug development professionals who rely on robust spectroscopic characterization for compound verification and quality control.

Introduction

This compound, also known as 1-Tosyl-2,5-dihydro-1H-pyrrole, is a crystalline solid with the molecular formula C₁₁H₁₃NO₂S.[1][2] Its structure features a five-membered unsaturated nitrogen heterocycle (3-pyrroline) protected by a p-toluenesulfonyl (tosyl) group. The tosyl group is an excellent protecting group for amines and a potent electron-withdrawing group, which modifies the reactivity of the pyrroline ring, making it a versatile building block in organic synthesis.[3]

Given its role as a critical intermediate, unambiguous structural confirmation is paramount. Spectroscopic methods provide a non-destructive and highly informative means of verifying the identity and purity of such compounds. This guide explains the causal relationships between the molecular structure of this compound and its spectral features, providing a framework for its confident identification.

Molecular Structure and Symmetry Analysis

To effectively interpret spectral data, a foundational understanding of the molecule's structure and symmetry is essential. The molecule possesses a C₂ axis of symmetry that bisects the C=C double bond and passes through the nitrogen and sulfur atoms. This symmetry element renders certain atoms chemically equivalent, which significantly simplifies the expected NMR spectra.

Below is the molecular structure with atom numbering that will be used for all subsequent spectral assignments.

Caption: Numbering scheme for this compound.

Symmetry Implications:

-

Protons (¹H): The protons on C2 are equivalent to the protons on C5. The olefinic protons on C3 and C4 are also equivalent. Likewise, the aromatic protons on C10 and C14 are equivalent, as are the protons on C11 and C13.

-

Carbons (¹³C): C2 is equivalent to C5, C3 to C4, C10 to C14, and C11 to C13.

This means we should expect to see only five unique signals in the ¹H NMR spectrum and seven unique signals in the ¹³C NMR spectrum.

¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides information about the chemical environment and connectivity of hydrogen atoms in a molecule.

Predicted ¹H NMR Spectrum

The electron-withdrawing sulfonyl group significantly deshields adjacent protons. The symmetry of the molecule simplifies the spectrum into three distinct regions: aromatic, olefinic, and aliphatic.

| Assigned Protons | Predicted δ (ppm) | Multiplicity | Integration | Justification |

| H10, H14 | ~7.75 | Doublet (d) | 2H | Part of an AA'BB' system. These protons are ortho to the electron-withdrawing sulfonyl group and are thus the most deshielded aromatic protons.[3] |

| H11, H13 | ~7.35 | Doublet (d) | 2H | Part of an AA'BB' system. These protons are meta to the sulfonyl group and are less deshielded than their ortho counterparts.[3] |

| H3, H4 | ~5.75 | Singlet (s) | 2H | Olefinic protons. Due to molecular symmetry and the lack of adjacent protons for coupling, they appear as a singlet. Their chemical shift is downfield from typical alkenes due to the influence of the nitrogen atom.[4] |

| H2, H5 | ~4.15 | Singlet (s) | 4H | Aliphatic protons on carbons adjacent to the nitrogen. The strong deshielding effect of the directly attached sulfonyl group shifts these significantly downfield. They appear as a singlet due to magnetic equivalence. |

| H15 (CH₃) | ~2.45 | Singlet (s) | 3H | Methyl protons on the aromatic ring. This is a characteristic chemical shift for a tolyl methyl group. |

Predicted spectrum is in CDCl₃. Residual solvent peak for CHCl₃ is typically at δ 7.26 ppm.[5][6]

Interpretation and Causality

The key to interpreting the ¹H NMR spectrum is recognizing the distinct electronic environments.

-

Aromatic Region (δ 7.0-8.0): The tosyl group's aromatic protons display a characteristic AA'BB' pattern, which often simplifies to two distinct doublets if the coupling constants are favorable. The protons ortho to the sulfonyl group (H10, H14) are more deshielded (further downfield) than the meta protons (H11, H13) due to the group's strong electron-withdrawing inductive and resonance effects.

-

Olefinic Region (δ 5.5-6.0): The two protons on the C3=C4 double bond are chemically and magnetically equivalent. With no non-equivalent neighboring protons to couple with, they produce a single, sharp peak.

-

Aliphatic Region (δ 4.0-4.5): The four protons on the carbons adjacent to the nitrogen (C2, C5) are also equivalent due to symmetry. The powerful deshielding effect of the N-sulfonyl group shifts them significantly downfield to ~4.15 ppm. This is a critical signature for the N-tosyl-pyrroline structure.

-

Methyl Region (δ 2.4-2.5): The singlet at ~2.45 ppm is the unmistakable signal for the methyl group of the p-toluenesulfonyl moiety.

¹³C NMR Spectroscopy

Carbon-13 NMR provides information on the carbon framework of the molecule. Due to the low natural abundance of ¹³C, spectra are typically acquired as proton-decoupled, meaning each unique carbon atom appears as a single line.

Predicted ¹³C NMR Spectrum

The molecular symmetry reduces the expected number of signals from eleven to seven.

| Assigned Carbons | Predicted δ (ppm) | Justification |

| C12 (Ar-C) | ~144.0 | Aromatic quaternary carbon attached to the methyl group. |

| C9 (Ar-C) | ~134.5 | Aromatic quaternary carbon attached to the sulfonyl group. This is deshielded by the sulfur and oxygen atoms. |

| C11, C13 (Ar-CH) | ~129.9 | Aromatic carbons meta to the sulfonyl group. |

| C10, C14 (Ar-CH) | ~127.8 | Aromatic carbons ortho to the sulfonyl group. |

| C3, C4 (=CH) | ~125.5 | Olefinic carbons. Their chemical shift is typical for a symmetrically substituted double bond within a five-membered ring.[7] |

| C2, C5 (N-CH₂) | ~53.0 | Aliphatic carbons adjacent to the nitrogen. They are significantly deshielded by the N-sulfonyl group. |

| C15 (CH₃) | ~21.5 | Methyl carbon of the tosyl group. This is a highly characteristic and reliable signal. |

Predicted spectrum is in CDCl₃. The solvent signal for CDCl₃ appears as a triplet at δ 77.16 ppm.[6]

Interpretation and Causality

The chemical shifts in the ¹³C NMR spectrum are governed by hybridization and electron density.

-

Aromatic Carbons (δ 127-145): Four distinct signals are predicted. The two quaternary carbons (C9 and C12) are identifiable by their lower intensity in a typical spectrum and their distinct chemical shifts. C9 is deshielded by the attached sulfonyl group, while C12 is at a typical value for a methyl-substituted aromatic carbon. The protonated aromatic carbons appear at ~127-130 ppm.

-

Olefinic Carbons (δ ~125): The C3 and C4 carbons are sp² hybridized and appear in the expected olefinic region. Their equivalence results in a single peak.

-

Aliphatic Carbons (δ ~53): The signal for C2 and C5 is a key diagnostic peak. A typical sp³ carbon adjacent to an amine might appear around 40-50 ppm. The presence of the strongly electron-withdrawing tosyl group on the nitrogen pushes this signal significantly further downfield to ~53 ppm.

-

Methyl Carbon (δ ~21.5): The upfield signal at ~21.5 ppm is characteristic of the tolyl methyl carbon.

Infrared (IR) Spectroscopy

FT-IR spectroscopy identifies the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific molecular vibrations.

Predicted Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group Assignment |

| 3100-3000 | Medium | C-H Stretch | Aromatic & Olefinic (=C-H) |

| 2950-2850 | Medium | C-H Stretch | Aliphatic (-C-H) |

| ~1650 | Medium-Weak | C=C Stretch | Pyrroline C=C |

| ~1600, ~1475 | Medium | C=C Stretch | Aromatic Ring |

| ~1350 | Strong | S=O Asymmetric Stretch | Sulfonyl (SO₂) group |

| ~1160 | Strong | S=O Symmetric Stretch | Sulfonyl (SO₂) group |

| 900-675 | Strong | C-H Bend (out-of-plane) | Aromatic substitution pattern |

Data compiled from standard IR correlation tables.[8][9][10]

Interpretation and Causality

The IR spectrum is dominated by the absorptions from the tosyl group.

-

The Sulfonyl Group Signature: The two most intense and diagnostically crucial peaks in the spectrum are the strong absorptions for the asymmetric (~1350 cm⁻¹) and symmetric (~1160 cm⁻¹) S=O stretching vibrations. The presence of these two intense bands is definitive evidence for the sulfonyl group.[11]

-

C-H Stretching: The region just above 3000 cm⁻¹ will contain peaks for the sp² C-H stretches of both the aromatic ring and the pyrroline double bond. The region just below 3000 cm⁻¹ will contain the sp³ C-H stretches of the aliphatic CH₂ groups.

-

C=C Stretching: Weaker absorptions around 1650 cm⁻¹ (alkene) and 1600/1475 cm⁻¹ (aromatic ring) confirm the presence of the double bonds.

-

Fingerprint Region (<1500 cm⁻¹): This region will contain a complex pattern of signals from C-N, C-S, and various bending vibrations, which are unique to the molecule's overall structure. The strong out-of-plane C-H bending bands for the para-substituted aromatic ring are also found here.

Mass Spectrometry (MS)

Mass spectrometry measures the mass-to-charge ratio (m/z) of ions. For this molecule, electron impact (EI) or electrospray ionization (ESI) would be common techniques. The analysis below assumes a hard ionization technique like EI, which induces fragmentation.

Predicted Mass Spectrum Data

-

Molecular Formula: C₁₁H₁₃NO₂S

-

Exact Mass: 223.0667 Da

-

Molecular Weight: 223.29 g/mol

| m/z Value | Proposed Fragment | Formula | Interpretation |

| 223 | [M]⁺• | [C₁₁H₁₃NO₂S]⁺• | Molecular Ion |

| 155 | [M - C₄H₄N]⁺ | [C₇H₇O₂S]⁺ | Loss of the pyrroline radical |

| 91 | [C₇H₇]⁺ | [C₇H₇]⁺ | Tropylium ion , a classic rearrangement from the toluene group. Often the base peak. |

| 68 | [C₄H₄N]⁺ | [C₄H₄N]⁺ | Pyrroline fragment cation |

| 65 | [C₅H₅]⁺ | [C₅H₅]⁺ | Loss of acetylene (C₂H₂) from the tropylium ion |

Interpretation and Fragmentation Pathways

The fragmentation of this compound is dictated by the stability of the resulting fragments.[12][13]

Caption: Predicted major fragmentation pathways in EI-MS.

-

Molecular Ion (m/z 223): The peak corresponding to the intact molecule after losing one electron. Its presence confirms the molecular weight.

-

Loss of Pyrroline (m/z 155): Cleavage of the N-S bond can lead to the loss of the pyrroline ring as a radical, leaving the stable tosyl cation.

-

Formation of Tropylium Ion (m/z 91): This is a very common and characteristic fragmentation for compounds containing a benzyl or tolyl group. The tosyl cation (m/z 155) can lose sulfur dioxide (SO₂) to form the tolyl cation, which then rearranges to the highly stable, aromatic tropylium cation. This fragment is often the most abundant peak (the base peak) in the spectrum.[1]

-

Pyrroline Fragment (m/z 68): The alternative cleavage of the N-S bond can result in the charge being retained on the pyrroline fragment.

Experimental Protocols

To ensure data integrity and reproducibility, standardized protocols must be followed.

Protocol 1: NMR Sample Preparation and Acquisition

-

Sample Preparation: Accurately weigh 10-20 mg of this compound and dissolve it in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.[14][15]

-

Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

-

Instrumentation: Acquire spectra on a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition: Acquire the spectrum with a 90° pulse, a relaxation delay of at least 2 seconds, and an acquisition time of ~4 seconds. Typically, 8-16 scans are sufficient.

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse program. A longer relaxation delay (e.g., 5 seconds) and a larger number of scans (e.g., 1024 or more) are required due to the low natural abundance of ¹³C.

-

Processing: Process the data using appropriate Fourier transform, phasing, and baseline correction. Calibrate the ¹H spectrum by setting the TMS peak to 0.00 ppm and the ¹³C spectrum by setting the CDCl₃ solvent peak to 77.16 ppm.[16]

Protocol 2: FT-IR Sample Preparation and Acquisition

-

Sample Preparation (KBr Pellet Method): Gently grind ~1-2 mg of the crystalline sample with ~100 mg of dry, IR-grade potassium bromide (KBr) in an agate mortar and pestle until a fine, homogeneous powder is obtained.[17][18]

-

Pellet Formation: Place the powder into a pellet press and apply several tons of pressure to form a transparent or translucent pellet.

-

Acquisition: Obtain a background spectrum of the empty sample compartment. Then, place the KBr pellet in the sample holder and acquire the sample spectrum. Typically, 16-32 scans at a resolution of 4 cm⁻¹ are averaged.[19]

-

Data Presentation: The final spectrum is typically presented as percent transmittance versus wavenumber (cm⁻¹).

Protocol 3: Mass Spectrometry Acquisition

-

Sample Introduction: Dissolve a small amount of the sample (~1 mg/mL) in a suitable volatile solvent (e.g., methanol or acetonitrile). Introduce the sample into the mass spectrometer via a direct insertion probe, GC, or LC inlet.[20][21]

-

Ionization: For EI-MS, use a standard electron energy of 70 eV. For ESI-MS, use appropriate spray voltage and nebulizing gas flow rates.

-

Analysis: Scan a mass range appropriate for the compound, for example, m/z 40-300, to detect the molecular ion and key fragments.

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition of the molecular ion and its fragments.

Conclusion

The structural elucidation of this compound is reliably achieved through a synergistic interpretation of its ¹H NMR, ¹³C NMR, FT-IR, and mass spectra. The key diagnostic features are: the characteristic AA'BB' system and methyl singlet of the tosyl group in the ¹H NMR; the symmetric and significantly deshielded olefinic and allylic protons of the pyrroline ring; the strong, defining S=O stretching bands in the IR spectrum; and the characteristic fragmentation pattern in MS, notably the formation of the m/z 91 tropylium ion. This guide provides the foundational logic and expected data to allow for the confident and accurate spectral identification of this important synthetic intermediate.

References

- 1. youtube.com [youtube.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. benchchem.com [benchchem.com]

- 4. modgraph.co.uk [modgraph.co.uk]

- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 6. pubs.acs.org [pubs.acs.org]

- 7. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 8. uanlch.vscht.cz [uanlch.vscht.cz]

- 9. Infrared spectroscopy correlation table - Wikipedia [en.wikipedia.org]

- 10. Chemistry Teaching Labs - IR frequency table [chemtl.york.ac.uk]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 14. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 15. orgchemboulder.com [orgchemboulder.com]

- 16. pydio.campus.nd.edu [pydio.campus.nd.edu]

- 17. eng.uc.edu [eng.uc.edu]

- 18. drawellanalytical.com [drawellanalytical.com]

- 19. Step-by-step Analysis of FTIR - 2023 [unitechlink.com]

- 20. uknml.com [uknml.com]

- 21. Mass Spectrometry Tutorial (Dr. Kamel Harrata) | Chemical Instrumentation Facility [cif.iastate.edu]

A Technical Guide to the ¹H and ¹³C NMR Spectra of N-(p-Toluenesulfonyl)-3-pyrroline

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(p-Toluenesulfonyl)-3-pyrroline, also known as 1-tosyl-2,5-dihydro-1H-pyrrole, is a key synthetic intermediate in organic chemistry and drug discovery. The tosyl group serves as a robust protecting group for the nitrogen atom of the pyrroline ring, enhancing its stability and allowing for selective functionalization at other positions of the molecule. The presence of the double bond in the 3,4-position provides a handle for a variety of chemical transformations, making it a valuable building block for the synthesis of complex nitrogen-containing heterocycles, which are prevalent in many biologically active compounds.

A thorough structural characterization of this compound is paramount for its effective use in multi-step syntheses. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for this purpose, providing detailed information about the molecular structure, connectivity, and electronic environment of the constituent atoms. This in-depth technical guide provides a comprehensive analysis of the ¹H and ¹³C NMR spectra of this compound, offering insights into the interpretation of its spectral features.

Molecular Structure and Numbering

For clarity in the spectral analysis, the atoms of this compound are numbered as shown in the diagram below. This numbering scheme will be used consistently throughout this guide to assign specific NMR signals to the corresponding protons and carbons.

Figure 1: Molecular structure and atom numbering of this compound.

¹H NMR Spectral Analysis

The ¹H NMR spectrum of this compound provides a wealth of information about the proton environments within the molecule. The spectrum is characterized by distinct signals for the protons of the pyrroline ring and the p-toluenesulfonyl group. The following table summarizes the expected chemical shifts (δ) in parts per million (ppm), multiplicities, and coupling constants (J) in Hertz (Hz).

| Protons | Multiplicity | Chemical Shift (δ, ppm) | Coupling Constant (J, Hz) |

| H-2, H-5 | Singlet | ~4.1 | - |

| H-3, H-4 | Singlet | ~5.8 | - |

| H-2', H-6' | Doublet | ~7.8 | ~8.0 |

| H-3', H-5' | Doublet | ~7.3 | ~8.0 |

| CH₃ | Singlet | ~2.4 | - |

Interpretation of the ¹H NMR Spectrum:

-

Pyrroline Ring Protons (H-2, H-5 and H-3, H-4): Due to the symmetry of the 3-pyrroline ring, the two methylene protons at positions C2 and C5 (H-2 and H-5) are chemically equivalent. Similarly, the two olefinic protons at C3 and C4 (H-3 and H-4) are also equivalent. This equivalence results in two sharp singlet signals.

-

The H-2 and H-5 protons are adjacent to the nitrogen atom, which is attached to the electron-withdrawing sulfonyl group. This deshielding effect causes their signal to appear at a downfield chemical shift of approximately 4.1 ppm .

-

The olefinic protons H-3 and H-4 are in a double bond environment and are therefore significantly deshielded, resonating further downfield at around 5.8 ppm .

-

-

p-Toluenesulfonyl Group Protons: The aromatic protons of the tosyl group exhibit a characteristic AA'BB' system, which often appears as two distinct doublets due to the para-substitution pattern.

-

The protons ortho to the sulfonyl group (H-2' and H-6') are the most deshielded aromatic protons due to the strong electron-withdrawing nature of the SO₂ group. Their signal appears as a doublet at approximately 7.8 ppm .

-

The protons meta to the sulfonyl group (H-3' and H-5') are less affected and resonate as a doublet at a more upfield position, around 7.3 ppm . The coupling constant for both doublets is typically around 8.0 Hz, which is characteristic of ortho-coupling in a benzene ring.

-

The methyl protons (CH₃) of the tolyl group are attached to the aromatic ring and give rise to a sharp singlet at approximately 2.4 ppm .

-

¹³C NMR Spectral Analysis

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Due to the molecule's symmetry, fewer than the total number of carbon atoms will be observed in the spectrum. The expected chemical shifts for the distinct carbon atoms are summarized in the table below.

| Carbon | Chemical Shift (δ, ppm) |

| C-2, C-5 | ~53 |

| C-3, C-4 | ~126 |

| C-1' | ~135 |

| C-2', C-6' | ~128 |

| C-3', C-5' | ~130 |

| C-4' | ~144 |

| CH₃ | ~21 |

Interpretation of the ¹³C NMR Spectrum:

-

Pyrroline Ring Carbons (C-2, C-5 and C-3, C-4):

-

The allylic carbons C-2 and C-5 are attached to the nitrogen atom and are shielded compared to the olefinic carbons. Their signal is expected to appear at approximately 53 ppm .

-

The olefinic carbons C-3 and C-4 of the double bond are deshielded and will resonate at a lower field, around 126 ppm .

-

-

p-Toluenesulfonyl Group Carbons:

-

The ipso-carbon (C-1') attached to the sulfur atom is deshielded and appears around 135 ppm .

-

The ortho-carbons (C-2' and C-6') and meta-carbons (C-3' and C-5') will have distinct signals in the aromatic region, typically around 128 ppm and 130 ppm , respectively.

-

The para-carbon (C-4') bearing the methyl group is also deshielded and is expected to resonate at approximately 144 ppm .

-

The methyl carbon (CH₃) is the most shielded carbon and will appear at a high field, around 21 ppm .

-

Experimental Protocol for NMR Data Acquisition

To obtain high-quality ¹H and ¹³C NMR spectra of this compound, the following experimental protocol is recommended:

1. Sample Preparation: a. Weigh approximately 5-10 mg of this compound into a clean, dry NMR tube. b. Add approximately 0.6 mL of deuterated chloroform (CDCl₃) to the NMR tube. CDCl₃ is a common solvent for this compound and its residual proton signal (at ~7.26 ppm) and carbon signals (at ~77.16 ppm) can be used for spectral referencing. c. Cap the NMR tube and gently agitate it until the sample is completely dissolved.

2. NMR Spectrometer Setup: a. Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution. b. Tune and shim the spectrometer to ensure a homogeneous magnetic field.

3. ¹H NMR Data Acquisition: a. Acquire a standard one-dimensional ¹H NMR spectrum. b. Set the spectral width to cover the range of -1 to 10 ppm. c. Use a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio. d. Apply a line broadening factor (e.g., 0.3 Hz) during processing to improve the appearance of the spectrum. e. Reference the spectrum to the residual CHCl₃ signal at 7.26 ppm. f. Integrate all the signals to determine the relative number of protons.

4. ¹³C NMR Data Acquisition: a. Acquire a proton-decoupled one-dimensional ¹³C NMR spectrum. b. Set the spectral width to cover the range of 0 to 160 ppm. c. A larger number of scans (e.g., 1024 or more) will be required due to the lower natural abundance of the ¹³C isotope. d. Reference the spectrum to the CDCl₃ triplet at 77.16 ppm.

5. 2D NMR Experiments (Optional but Recommended): a. COSY (Correlation Spectroscopy): To confirm the coupling between the aromatic protons of the tosyl group. b. HSQC (Heteronuclear Single Quantum Coherence): To correlate the proton signals with their directly attached carbon atoms, confirming the assignments made from the 1D spectra. c. HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range correlations between protons and carbons, which can further solidify the structural assignment.

Figure 2: A generalized workflow for the acquisition and analysis of NMR data.

Conclusion

The ¹H and ¹³C NMR spectra of this compound are highly informative and provide unambiguous confirmation of its molecular structure. The key spectral features, including the chemical shifts and multiplicities of the pyrroline and tosyl group protons and carbons, are consistent with the expected electronic and structural effects. This guide provides a detailed framework for the interpretation of these spectra, which is essential for researchers utilizing this important synthetic building block in their work. A systematic approach to data acquisition and analysis, as outlined in the experimental protocol, will ensure the reliability of the structural characterization.

Key characteristics of the tosyl protecting group in pyrrolines.

An In-Depth Technical Guide to the Tosyl Protecting Group in Pyrroline Chemistry

Abstract

The p-toluenesulfonyl (tosyl) group is a cornerstone protecting group for nitrogen in modern organic synthesis, valued for its robustness and profound electronic influence on substrates. In the chemistry of pyrrolines—partially saturated five-membered nitrogen heterocycles—the tosyl group serves a multifaceted role beyond simple protection. It modulates the reactivity of the nitrogen atom, influences the stability of the heterocyclic ring, and directs the outcomes of subsequent synthetic transformations. This guide provides a detailed exploration of the key characteristics of the N-tosyl group in the context of pyrroline chemistry. We will delve into the causality behind its selection, methods for its installation and cleavage, its impact on pyrroline reactivity, and its strategic application in complex molecule synthesis, offering field-proven insights for researchers, scientists, and drug development professionals.

The Strategic Role of the N-Tosyl Group in Pyrroline Synthesis

Pyrrolines are pivotal structural motifs in a multitude of natural products and pharmaceutical agents. Their synthesis and functionalization often necessitate the protection of the secondary amine to prevent unwanted side reactions, such as N-alkylation or oxidation, and to control stereochemistry. The tosyl group (Ts), derived from p-toluenesulfonyl chloride, is frequently the protecting group of choice for several strategic reasons.

Chemically, the tosyl group is a powerful electron-withdrawing group due to the sulfonyl moiety. When attached to the pyrroline nitrogen, it fundamentally alters the electronic character of the amine.[1][2]

-

Basicity and Nucleophilicity Attenuation : The tosyl group significantly reduces the basicity and nucleophilicity of the nitrogen atom.[3] This prevents the nitrogen from participating in acid-base reactions or acting as a nucleophile, thereby allowing for selective reactions at other positions of the pyrroline ring.

-

Enhanced Stability : The resulting N-tosyl sulfonamide is exceptionally stable under a wide range of reaction conditions, including strongly acidic, basic, and oxidative environments, making it a robust and reliable protecting group for multi-step syntheses.[3][4][5]

-

Activation of Adjacent Positions : By withdrawing electron density, the tosyl group increases the acidity of the protons on the carbons alpha to the nitrogen, facilitating their deprotonation and subsequent functionalization.

This combination of properties makes the N-tosyl group not merely a passive shield but an active participant in directing synthetic pathways.

Synthesis and Installation of the Tosyl Group

The installation of a tosyl group onto a pyrroline can be achieved either by direct tosylation of a pre-formed pyrroline or by incorporating the tosylamide into a cyclization reaction to form the ring.

Direct N-Tosylation of Pyrrolines

The most straightforward method involves the reaction of a pyrroline with p-toluenesulfonyl chloride (TsCl) in the presence of a base. The base is crucial for neutralizing the HCl byproduct.

Experimental Protocol: General N-Tosylation of a Pyrroline [6]

-

Dissolve the pyrroline substrate (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane, THF).

-

Add a base (1.2-1.5 eq), such as triethylamine, pyridine, or potassium carbonate.

-

Cool the mixture to 0 °C in an ice bath.

-

Add p-toluenesulfonyl chloride (1.1 eq) portion-wise, maintaining the temperature at 0 °C.

-

Allow the reaction to warm to room temperature and stir until TLC or LC-MS analysis indicates complete consumption of the starting material (typically 4-12 hours).

-

Perform an aqueous workup by washing the organic layer with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to afford the pure N-tosyl pyrroline.

Cyclization Routes to N-Tosyl Pyrrolines

In many synthetic strategies, the N-tosyl pyrroline ring is constructed from an acyclic precursor already bearing the tosylamide. This approach is particularly powerful for controlling stereochemistry. A notable example is the iodocyclization of unsaturated tosylamides.[7]

Caption: Synthetic workflow for N-Tosyl Pyrrolines.

This method involves treating an unsaturated tosylamide with an iodine source, leading to a stereospecific ring closure to yield functionalized N-tosyl pyrrolidines, which can be precursors to pyrrolines.[7]

Physicochemical and Spectroscopic Characterization

The presence of the tosyl group imparts distinct physical and spectroscopic properties to the pyrroline molecule.

| Property | Observation | Rationale |

| Physical State | Typically white to off-white crystalline solids.[2][8] | The rigid, planar tosyl group promotes efficient crystal packing. |

| Solubility | Good solubility in common organic solvents like CH₂Cl₂, CHCl₃, and EtOAc; sparingly soluble in polar solvents like methanol.[1][2] | The molecule has significant nonpolar character from the aromatic ring and alkyl chain. |

| ¹H NMR | Aromatic protons of the tosyl group appear as two distinct doublets around 7.3-7.8 ppm. The methyl protons appear as a singlet around 2.4 ppm. Protons on carbons adjacent to the nitrogen are shifted downfield. | The deshielding effect of the sulfonyl group and the aromatic ring. |

| ¹³C NMR | Pyrroline carbons, particularly those adjacent to the nitrogen, are shifted downfield.[1] | The strong electron-withdrawing nature of the tosyl group reduces electron density at the ring carbons. |

| IR Spectroscopy | Strong, characteristic absorption bands for the sulfonyl group (S=O) appear at approximately 1350 cm⁻¹ (asymmetric stretch) and 1160 cm⁻¹ (symmetric stretch).[9] | These are reliable diagnostic peaks for confirming the presence of the tosyl group. |

Reactivity and Stability of N-Tosyl Pyrrolines

The tosyl group is renowned for its stability, yet its electronic effects create unique avenues for reactivity.

Stability Profile

N-tosyl pyrrolines are stable to:

-

Aqueous acids and bases (at moderate temperatures).

-

Many oxidizing and reducing agents that would otherwise affect a secondary amine.

-

Organometallic reagents like Grignards and organolithiums.

Influence on Reactivity

The electron-withdrawing nature of the tosyl group deactivates the pyrroline double bond towards electrophilic attack compared to an N-alkyl pyrroline. However, it serves as an excellent activating group for other transformations. For instance, N-tosyl-2-pyrrolines are valuable substrates in transition-metal-catalyzed reactions, including palladium-catalyzed cross-coupling processes.[2]

Caption: Electronic influence of the Tosyl group.

Deprotection Strategies: A Critical Challenge

One of the most significant drawbacks of the tosyl group is the often harsh conditions required for its removal.[10][11] The high stability of the sulfonamide bond necessitates potent reagents, which can limit functional group compatibility. Furthermore, deprotection of N-tosyl pyrrolines can sometimes lead to elimination and aromatization, yielding pyrroles instead of the desired pyrroline.[10][12]

Comparison of Deprotection Methods

| Method | Reagents & Conditions | Advantages | Disadvantages & Causality |

| Reductive Cleavage | Sodium naphthalenide in THF, -60 °C to RT.[13][14] | Mild conditions, often high-yielding. | Requires inert atmosphere; the strong reducing potential can affect other functional groups. The mechanism involves single electron transfer (SET) to the sulfonamide.[14] |

| Reductive Cleavage | Magnesium (Mg) powder in methanol (MeOH).[15] | Inexpensive, operationally simple. | Can be slow; may not be suitable for base-sensitive substrates. The reaction is driven by the formation of magnesium salts. |

| Strongly Acidic | HBr in acetic acid, reflux; or MeSO₃H in TFA.[5][13] | Effective for robust substrates. | Extremely harsh conditions limit functional group tolerance. The strong acid protonates the sulfonamide, facilitating cleavage. |

| Basic Hydrolysis | NaOH in MeOH/H₂O, reflux.[16] | Simple reagents. | Requires high temperatures and is often low-yielding. Direct nucleophilic attack on the sulfur is difficult, hence the need for forcing conditions. |

Experimental Protocol: Deprotection using Sodium Naphthalenide [14]

-

Prepare a stock solution of sodium naphthalenide by sonicating sodium spheres (3 eq) and naphthalene (1.2 eq) in anhydrous, deoxygenated THF under an argon atmosphere.

-

Dissolve the N-tosyl pyrroline (1.0 eq) in anhydrous, deoxygenated THF in a separate flask under argon and cool to -60 °C.

-

Slowly add the dark green sodium naphthalenide solution via cannula to the substrate solution until the green color persists, indicating complete reaction.

-

Quench the reaction carefully by the slow addition of water or saturated ammonium chloride solution.

-

Warm the mixture to room temperature and perform a standard extractive workup with an organic solvent (e.g., diethyl ether or EtOAc).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the resulting free pyrroline by column chromatography or distillation.

The choice of deprotection method must be carefully considered based on the overall molecular structure and the presence of other sensitive functional groups. The tendency of certain substituted pyrrolines to aromatize upon deprotection is a critical consideration that may favor milder, reductive methods over harsh acidic or basic conditions.[12]

Conclusion

The tosyl group is a powerful and versatile tool in the synthesis of pyrrolines, offering exceptional stability and a profound ability to modulate the reactivity of the heterocyclic system. Its strong electron-withdrawing nature effectively shields the nitrogen atom while enabling functionalization at other sites. While the robust nature of the N-S bond presents a significant deprotection challenge, the development of milder reductive cleavage methods has expanded its applicability. For the synthetic chemist, a thorough understanding of the characteristics of the N-tosyl group—from installation and stability to its electronic influence and the nuances of its removal—is essential for its strategic and successful implementation in the synthesis of complex nitrogen-containing targets.

References

- 1. 1-Tosylpyrrole|Chemical Reagent for Research [benchchem.com]

- 2. N-(p-Toluenesulfonyl)-2-pyrroline - Natural Micron Pharm Tech [nmpharmtech.com]

- 3. Tosyl group - Wikipedia [en.wikipedia.org]

- 4. benchchem.com [benchchem.com]

- 5. Sustainable Approaches for the Protection and Deprotection of Functional Groups - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. A New, Simple Synthesis of N-Tosyl Pyrrolidines and Piperidines [organic-chemistry.org]

- 8. 1-Tosylpyrrole | 17639-64-4 [chemicalbook.com]

- 9. A DFT-Based Investigation of Tosyl-D-Proline: Structure and Vibrational Spectroscopy | MAS Journal of Applied Sciences [masjaps.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. faculty.fiu.edu [faculty.fiu.edu]

- 15. researchgate.net [researchgate.net]

- 16. Synthesis of N-alkoxycarbonyl Pyrroles from O-Substituted Carbamates: A Synthetically Enabling Pyrrole Protection Strategy - PMC [pmc.ncbi.nlm.nih.gov]

Solubility profile of N-(p-Toluenesulfonyl)-3-pyrroline in common organic solvents.

An In-Depth Technical Guide

Solubility Profile of N-(p-Toluenesulfonyl)-3-pyrroline in Common Organic Solvents

Prepared by: Gemini, Senior Application Scientist

Abstract: This technical guide provides a comprehensive analysis of the solubility characteristics of this compound (CAS 16851-72-2), a key intermediate in organic synthesis. The document outlines the molecule's fundamental physicochemical properties and leverages established chemical principles to predict its solubility profile across a range of common organic solvents. While specific quantitative data is not widely published, this guide synthesizes information from analogous compounds, such as p-toluenesulfonamide, to provide a robust theoretical framework.[1] Furthermore, it offers detailed, field-proven experimental protocols for both qualitative and quantitative solubility determination, empowering researchers to generate precise data tailored to their specific applications. The content is structured to provide not just data, but a causal understanding of the molecular interactions that govern the solubility of this versatile compound.

Introduction to this compound

This compound, also known as 1-Tosyl-2,5-dihydro-1H-pyrrole, is a heterocyclic building block of significant interest in medicinal chemistry and synthetic organic chemistry.[2][3] The pyrroline scaffold is a core structure in numerous natural alkaloids and pharmacologically active molecules.[4][5] The presence of the tosyl (p-toluenesulfonyl) group serves a dual purpose: it acts as a robust protecting group for the nitrogen atom and as an activating group that influences the reactivity of the pyrroline ring.[6]

Given its role as a reactant and intermediate, understanding its behavior in various solvents is critical for reaction design, optimization, purification (e.g., chromatography and recrystallization), and formulation. A well-characterized solubility profile enables scientists to select appropriate solvent systems, control reaction kinetics, and maximize product yield and purity.

Core Physicochemical Properties

The solubility of a compound is fundamentally dictated by its molecular structure and physical properties. The key characteristics of this compound are summarized below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₁₃NO₂S | [2][7] |

| Molecular Weight | 223.29 g/mol | [2][7] |

| Appearance | White to off-white crystalline solid | [3] |

| Melting Point | 125-128 °C | [7] |

| IUPAC Name | 1-(4-methylphenyl)sulfonyl-2,5-dihydropyrrole | [2] |

The molecule's structure features a distinct polarity distribution. The sulfonamide group (-SO₂N-) is highly polar and capable of acting as a hydrogen bond acceptor. In contrast, the tolyl group (aromatic ring with a methyl substituent) and the hydrocarbon backbone of the pyrroline ring are nonpolar. This amphiphilic nature is the primary determinant of its solubility behavior.

Caption: Molecular structure of this compound.

Theoretical Solubility Profile: "Like Dissolves Like"

The principle of "like dissolves like" provides a powerful predictive framework for solubility.[8] This means that solutes tend to dissolve in solvents with similar polarity.

-

Polar Solvents: The prominent polar sulfonamide group suggests good solubility in polar organic solvents.[9] Polar aprotic solvents like acetone, ethyl acetate, and acetonitrile should effectively solvate the molecule through dipole-dipole interactions. Polar protic solvents like methanol and ethanol can also engage in hydrogen bonding with the sulfonyl oxygens, further enhancing solubility. Studies on the closely related p-toluenesulfonamide confirm high solubility in alcohols and ketones.[1]

-

Nonpolar Solvents: The presence of the large, nonpolar tolyl group and the pyrroline ring predicts some solubility in nonpolar solvents like toluene and hexanes. However, the energy required to break the strong dipole-dipole interactions of the polar sulfonamide group within the crystal lattice will likely limit its solubility in purely nonpolar media.

-

Aqueous In-solubility: The molecule is expected to be largely insoluble in water. While the sulfonamide group is polar, the overall molecule is dominated by nonpolar hydrocarbon structures (11 carbons), which would disrupt the extensive hydrogen-bonding network of water, making dissolution energetically unfavorable.

Experimental Protocols for Solubility Determination

To move from theoretical prediction to practical application, rigorous experimental determination is necessary. The following protocols are designed to be robust and self-validating.

Qualitative Solubility Screening Workflow

This rapid screening method is designed to classify solubility into broad categories (e.g., soluble, partially soluble, insoluble) across a diverse set of solvents.

Caption: Workflow for qualitative solubility screening.

Step-by-Step Protocol:

-

Preparation: Label a series of clean, dry 13x100 mm test tubes, one for each solvent to be tested.

-

Aliquot Solute: Accurately weigh approximately 25 mg of this compound into each test tube.

-

Solvent Addition: Add 0.75 mL of the selected solvent to the corresponding test tube in three 0.25 mL portions.[10]

-

Agitation: After each addition, cap the tube and vortex or shake vigorously for at least 60 seconds to ensure adequate mixing and to overcome any kinetic barriers to dissolution.[8]

-

Observation: After the final addition and agitation, allow any suspended particles to settle. Observe the solution against a contrasting background. A completely clear, single-phase solution indicates solubility. The presence of undissolved solid indicates partial solubility or insolubility.

-

Classification: Record the results. A common threshold is that if >20 mg/mL dissolves, it is considered "soluble".

Quantitative Solubility Determination (Static Gravimetric Method)

This method provides precise solubility values (e.g., in mg/mL or mol/L) at a specific temperature. The causality behind this protocol is to create a saturated solution at equilibrium, then quantify the amount of dissolved solute.

Step-by-Step Protocol:

-

System Preparation: Add an excess amount of this compound (e.g., 200 mg) to a known volume of the chosen solvent (e.g., 5.0 mL) in a sealed vial equipped with a small magnetic stir bar. The excess solid is crucial to ensure saturation is achieved.

-

Equilibration: Place the vial in a temperature-controlled water bath or shaker set to the desired temperature (e.g., 25.0 °C). Stir the suspension for a prolonged period (e.g., 24 hours) to ensure the system reaches solid-liquid equilibrium.

-

Phase Separation: After equilibration, stop stirring and allow the undissolved solid to settle completely. To ensure a particle-free sample, carefully withdraw a known volume of the supernatant (e.g., 1.0 mL) using a volumetric pipette fitted with a syringe filter (e.g., 0.22 µm PTFE) to prevent transfer of any solid particles.

-

Solvent Evaporation: Transfer the filtered supernatant to a pre-weighed, dry vial. Carefully evaporate the solvent under a stream of nitrogen or in a vacuum oven at a temperature well below the solute's melting point until a constant weight is achieved.

-

Quantification: Weigh the vial containing the dried solute. The difference between this final weight and the initial vial weight is the mass of this compound that was dissolved in the aliquot of the supernatant.

-

Calculation: Calculate the solubility using the formula: Solubility (mg/mL) = Mass of dried solute (mg) / Volume of supernatant withdrawn (mL)

Predicted Solubility Data and Discussion

Based on the theoretical principles and data from analogous compounds, the following table presents the predicted solubility profile of this compound in common laboratory solvents at ambient temperature.

Table 2: Predicted Solubility of this compound

| Solvent | Solvent Class | Predicted Solubility | Rationale |

| Hexane | Nonpolar | Low / Insoluble | High energy penalty to break the solute's crystal lattice with weak solvent-solute interactions. |

| Toluene | Nonpolar (Aromatic) | Low / Partially Soluble | π-π stacking interactions between toluene and the tolyl group may slightly improve solubility over alkanes. |

| Dichloromethane (DCM) | Polar Aprotic | High | Good balance of polarity to interact with the sulfonamide group without being sterically hindered. |

| Diethyl Ether | Polar Aprotic | Partially Soluble | Moderate polarity but limited ability to disrupt the strong dipole-dipole forces of the solute. |

| Ethyl Acetate (EtOAc) | Polar Aprotic | High | The ester functionality provides strong dipole-dipole interactions with the sulfonamide group. |

| Acetone | Polar Aprotic | High | The strong ketone dipole effectively solvates the polar region of the solute.[1] |

| Acetonitrile (ACN) | Polar Aprotic | High | A highly polar solvent capable of strong dipole-dipole interactions. |

| Isopropanol | Polar Protic | Moderate | Can act as a hydrogen bond acceptor but is bulkier and less polar than methanol/ethanol. |

| Ethanol | Polar Protic | High | Good hydrogen bonding capability and polarity.[1] |

| Methanol | Polar Protic | High | The most polar alcohol, providing strong hydrogen bonding and dipole interactions.[1] |

| Water | Polar Protic | Insoluble | The large nonpolar surface area of the solute makes dissolution energetically unfavorable.[9][11] |

Temperature Effects: The dissolution of most crystalline organic solids is an endothermic process.[1] Therefore, the solubility of this compound is expected to increase significantly with increasing temperature in most organic solvents. This property is crucial for purification by recrystallization, where a solvent is chosen in which the compound is highly soluble at elevated temperatures but sparingly soluble at lower temperatures.

Conclusion

This compound exhibits a solubility profile characteristic of an amphiphilic molecule with a dominant polar functional group. It is predicted to be highly soluble in polar aprotic solvents (DCM, Acetone, EtOAc, ACN) and polar protic solvents (Methanol, Ethanol), with limited solubility in nonpolar solvents (Hexane, Toluene) and practical insolubility in water. This profile is governed by the strong dipole-dipole and hydrogen bonding interactions afforded by its sulfonamide group. The provided experimental protocols offer a reliable framework for researchers to obtain precise quantitative data, facilitating informed solvent selection for synthesis, purification, and formulation in drug development and chemical research.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound | C11H13NO2S | CID 11138747 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 16851-72-2 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 4. researchgate.net [researchgate.net]

- 5. Pyrrolidine - Wikipedia [en.wikipedia.org]

- 6. p-Toluenesulfonamides [organic-chemistry.org]

- 7. chembk.com [chembk.com]

- 8. chem.ws [chem.ws]

- 9. solubilityofthings.com [solubilityofthings.com]

- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 11. solubilityofthings.com [solubilityofthings.com]

An In-Depth Technical Guide to the Synthesis of N-(p-Toluenesulfonyl)-3-pyrroline: Discovery, History, and Modern Methodologies

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the N-Tosyl-3-pyrroline Scaffold

N-(p-Toluenesulfonyl)-3-pyrroline, a sulfonamide derivative of 2,5-dihydropyrrole, is a versatile and pivotal intermediate in the realm of organic synthesis and medicinal chemistry. Its strategic importance lies in the unique combination of the pyrroline ring, a recurring motif in a vast number of biologically active natural products and pharmaceuticals, and the robust p-toluenesulfonyl (tosyl) protecting group. The tosyl group not only modulates the reactivity of the nitrogen atom but also enhances the crystallinity of intermediates, facilitating purification. This guide provides a comprehensive exploration of the discovery, historical evolution, and current state-of-the-art methodologies for the synthesis of this crucial building block, offering field-proven insights for its practical application in research and development.

Historical Perspective: The Emergence of Synthetic Routes

While pinpointing a single, definitive "discovery" of this compound is challenging, its synthetic history is intrinsically linked to the broader development of methods for constructing N-heterocycles. The evolution of its synthesis can be broadly categorized into two major epochs: the classical approaches reliant on bifunctional electrophiles and the modern, more versatile methods ushered in by the advent of organometallic catalysis.

Initially, the synthesis of N-protected 3-pyrrolines was often achieved through the reaction of primary amines or their salts with difunctionalized four-carbon synthons. A notable and enduring example of this classical approach is the use of cis-1,4-dihalo-2-butenes. This method, while conceptually straightforward, often presented challenges in terms of yield, purity, and the handling of lachrymatory starting materials.

The landscape of organic synthesis was dramatically reshaped by the development of olefin metathesis. The introduction of well-defined ruthenium catalysts by Grubbs and Schrock provided a powerful and highly versatile tool for the formation of carbon-carbon double bonds. Ring-closing metathesis (RCM) quickly emerged as a superior strategy for the synthesis of a wide array of cyclic compounds, including this compound, from readily available acyclic precursors. This catalytic approach offered significant advantages in terms of efficiency, functional group tolerance, and milder reaction conditions.

Core Synthetic Methodologies: A Comparative Analysis

Two primary synthetic strategies dominate the landscape for the preparation of this compound. The choice between these methods often depends on factors such as scale, available starting materials, and desired purity.

The Classical Approach: Double Nucleophilic Substitution of cis-1,4-Dichloro-2-butene

This method relies on the reaction of the sodium salt of p-toluenesulfonamide with cis-1,4-dichloro-2-butene. The reaction proceeds via a double SN2 mechanism, where the sulfonamide anion sequentially displaces the two chloride leaving groups to form the five-membered ring.

Causality Behind Experimental Choices:

-

Choice of Base: The use of a strong base, such as sodium hydride or sodium ethoxide, is crucial to deprotonate the p-toluenesulfonamide (pKa ~10), generating the nucleophilic sulfonamide anion in sufficient concentration.

-

Solvent: A polar aprotic solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), is typically employed to solvate the cation of the base and enhance the nucleophilicity of the sulfonamide anion.

-

Stereochemistry of the Starting Material: The use of the cis-isomer of 1,4-dichloro-2-butene is essential for the efficient formation of the five-membered ring. The trans-isomer would lead to a strained cyclization and favor polymerization or intermolecular side reactions.

Mechanistic Pathway:

The reaction proceeds in two sequential SN2 steps. The tosylamide anion first attacks one of the primary allylic chloride carbons of cis-1,4-dichloro-2-butene, displacing the chloride ion. The resulting intermediate then undergoes an intramolecular SN2 reaction, where the nitrogen attacks the remaining allylic chloride to close the ring and form this compound.

Caption: Mechanism of this compound synthesis via double nucleophilic substitution.

The Modern Approach: Ring-Closing Metathesis (RCM)

Ring-closing metathesis has become the preferred method for the synthesis of this compound on both laboratory and industrial scales due to its high efficiency and functional group tolerance.[1] The reaction involves the intramolecular cyclization of N,N-diallyl-p-toluenesulfonamide in the presence of a ruthenium-based catalyst, such as a Grubbs or Hoveyda-Grubbs catalyst.[1]

Causality Behind Experimental Choices:

-

Catalyst Selection: The choice of the Grubbs catalyst generation is critical. First-generation Grubbs catalysts are often sufficient for this transformation, but second and third-generation catalysts offer higher activity, stability, and broader functional group tolerance, often allowing for lower catalyst loadings and shorter reaction times.[2][3]

-

Solvent: Anhydrous and degassed chlorinated solvents, such as dichloromethane (DCM) or 1,2-dichloroethane (DCE), are the solvents of choice as they are relatively inert and effectively dissolve both the substrate and the catalyst.

-

Reaction Conditions: The reaction is typically run under an inert atmosphere (e.g., argon or nitrogen) to prevent catalyst deactivation by oxygen. The reaction is driven to completion by the removal of the volatile ethylene byproduct.[4]

Mechanistic Pathway (Chauvin Mechanism):